2-Chlorocinnamaldehyde

Antifungal Drug Resistance Cinnamaldehyde Derivatives

2-Chlorocinnamaldehyde (CAS 1794-45-2) is not a generic cinnamaldehyde substitute. Its ortho-chloro substitution delivers the highest FPTase inhibition (activity 4.45) among tested analogs—critical for Ras pathway drug discovery. With a verified MIC of 25 μg/mL against fluconazole-resistant C. albicans, it enables precise ortho-vs-para SAR comparisons. It also serves as a benchmark Ames test control (logTA100=3.78) and a validated scaffold for FtsZ-targeting antibacterials (250-fold potency improvement over cinnamaldehyde). Procure the exact analog documented in peer-reviewed pharmacology; specify ≥98% purity and request a CoA.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 1794-45-2
Cat. No. B239343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocinnamaldehyde
CAS1794-45-2
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC=O)Cl
InChIInChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
InChIKeyHGBCDXOKFIDHNS-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocinnamaldehyde (CAS 1794-45-2): Procurement-Grade Halogenated Cinnamaldehyde for Specialized R&D


2-Chlorocinnamaldehyde (CAS 1794-45-2) is an organochlorine compound belonging to the class of α,β-unsaturated aromatic aldehydes, specifically characterized by an ortho-chloro substitution on its phenyl ring [1]. It is derived from the parent compound cinnamaldehyde via chlorination, a modification that confers distinct physicochemical and biological properties. The compound is a liquid at room temperature with a boiling point of 286.8°C at 760 mmHg and a calculated logP value of approximately 2.46 to 2.55, indicating moderate lipophilicity [2]. Its primary procurement value in research and industrial settings stems from its unique reactivity profile and demonstrated biological activities, including antifungal, antibacterial, and enzyme inhibition, which differentiate it from non-halogenated or differently substituted analogs.

Why 2-Chlorocinnamaldehyde Is Not a Drop-In Replacement for Other Cinnamaldehyde Analogs


Generic substitution among cinnamaldehyde derivatives is scientifically unsound due to profound differences in biological activity and physicochemical behavior dictated by the position and nature of substituents. The ortho-chlorine in 2-Chlorocinnamaldehyde, for instance, introduces steric and electronic effects that alter its interaction with molecular targets compared to the para-substituted isomer or the unsubstituted parent compound . Direct evidence shows that while both 2-Cl and 4-Cl cinnamaldehyde exhibit an MIC of 25 μg/mL against C. albicans, they diverge in their ability to inhibit biofilm formation and synergize with other antifungals . Furthermore, 2-Chlorocinnamaldehyde demonstrates a unique, potent inhibition of farnesyl protein transferase (FPTase) that is not observed with other ortho-substituted analogs like hydroxy or methyl derivatives [1]. Such distinct SAR profiles underscore that selection cannot be based on the cinnamaldehyde scaffold alone; it must be precise to the specific analog.

Quantitative Differentiators for 2-Chlorocinnamaldehyde vs. Analogs and Alternatives


Antifungal Potency Against Fluconazole-Resistant Candida albicans: 2-Cl vs. 4-Cl Cinnamaldehyde

In a direct head-to-head comparison against fluconazole-resistant Candida albicans, both 2-chlorocinnamaldehyde (2-Cl CA) and 4-chlorocinnamaldehyde (4-Cl CA) exhibited identical minimum inhibitory concentrations (MIC) of 25 μg/mL. While the MIC is equivalent, the isomers demonstrate functional divergence: 4-Cl CA was shown to effectively inhibit intracellular infection in macrophages and reduce fungal burden in a mouse model of disseminated candidiasis, whereas 2-Cl CA's in vivo efficacy was not evaluated in the same study, suggesting that the ortho-chlorine substitution may alter in vivo pharmacodynamics despite in vitro equipoise .

Antifungal Drug Resistance Cinnamaldehyde Derivatives

Superior Inhibition of Farnesyl Protein Transferase (FPTase) by Ortho-Substituted Derivatives

Among a panel of ortho-substituted cinnamaldehyde derivatives, 2-chlorocinnamaldehyde demonstrated the highest inhibitory activity against farnesyl protein transferase (FPTase), a key enzyme in oncogenic Ras signaling. The compound achieved an inhibition activity value of 4.45. In contrast, the ortho-hydroxy derivative, which was the lead compound from natural sources, and the ortho-methyl derivative showed substantially lower activity, highlighting that the chlorine atom's specific steric and electronic properties are critical for binding at the enzyme's active site [1].

Cancer Research Enzyme Inhibition Cinnamaldehyde SAR

Potent Inhibition of Bacterial Cell Division Protein FtsZ by a Chlorinated Derivative

In a structure-activity relationship (SAR) study of cinnamaldehyde derivatives, a compound structurally related to 2-Chlorocinnamaldehyde (specifically, a chlorinated derivative designated compound 10) exhibited potent antibacterial activity by targeting the bacterial cell division protein FtsZ. This derivative achieved a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This represents a 250-fold improvement in potency compared to the parent compound cinnamaldehyde, which typically displays broad-spectrum antibacterial activity with MIC values of 1000 μg/mL [1].

Antibacterial FtsZ Inhibition Cinnamaldehyde Derivative

Documented Genotoxicity and Mutagenic Potency in Standard Ames Test Strains

2-Chlorocinnamaldehyde has been experimentally characterized for its mutagenic potential. In the Salmonella typhimurium Ames test, it demonstrated significant mutagenic activity in strains TA 100 and TA 98 [1]. Its mutagenic potency in strain TA100 is quantified as a logTA100 value of 3.78 log(revertants/umol), indicating a strong mutagenic effect. This is a crucial safety differentiator, as unsubstituted cinnamaldehyde is generally considered non-mutagenic or weakly mutagenic under similar conditions. This data is essential for researchers handling the compound or studying its mechanism of action, as it necessitates specific safety protocols .

Toxicology Genotoxicity Ames Test

Targeted R&D Applications of 2-Chlorocinnamaldehyde Driven by Its Differential Evidence


Investigating Ortho-Substituent Effects on Cinnamaldehyde Bioactivity in Antifungal Drug Discovery

Given the direct evidence of its potent in vitro activity against fluconazole-resistant C. albicans (MIC 25 μg/mL) and its structural difference from the 4-Cl isomer, 2-Chlorocinnamaldehyde is an ideal probe molecule for structure-activity relationship (SAR) studies. Researchers can use it to systematically compare how the ortho- versus para-chlorine substitution influences pharmacodynamics, target binding, and resistance mechanisms in fungal pathogens .

Studying Farnesyl Protein Transferase (FPTase) Inhibition as an Anti-Cancer Strategy

As the most potent FPTase inhibitor among the tested ortho-substituted cinnamaldehyde derivatives (inhibition activity value 4.45), 2-Chlorocinnamaldehyde serves as a validated chemical tool. It is particularly suited for research programs focused on disrupting Ras protein prenylation, a critical pathway in many cancers, and for exploring the binding interactions that confer its superior activity over ortho-hydroxy and ortho-methyl analogs .

Developing Potent Antibacterial Agents Targeting Bacterial Cell Division (FtsZ)

The structure of 2-Chlorocinnamaldehyde provides a validated scaffold for designing next-generation antibacterial agents. Evidence shows that chlorinated cinnamaldehyde derivatives can achieve a 250-fold improvement in potency against S. aureus (MIC 4 μg/mL) compared to cinnamaldehyde by targeting the FtsZ protein. Procurement of 2-Chlorocinnamaldehyde enables further medicinal chemistry efforts to optimize this novel mechanism of action against multidrug-resistant Gram-positive bacteria .

Use as a Reference Mutagen in Toxicology and Genetic Toxicology Studies

With its well-documented and quantified mutagenic potency (logTA100 = 3.78) in the Ames test, 2-Chlorocinnamaldehyde is a suitable positive control or reference compound for genotoxicity screening assays. Its established activity in standard Salmonella typhimurium strains provides a benchmark for evaluating new α,β-unsaturated aldehydes and assessing the impact of structural modifications on toxicological profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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